2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid
Beschreibung
Stereochemical Configuration
The compound contains three stereocenters, each explicitly defined in the IUPAC name:
The stereochemical specificity is critical for biological activity, as it influences molecular interactions with cellular targets such as fibroblasts.
CAS Registry Number and Molecular Formula Validation
The compound’s chemical identifiers have been rigorously validated across independent sources:
The CAS Registry Number 911813-90-6 is universally recognized in chemical databases, including PubChem and the National Center for Advancing Translational Sciences (NCATS). The molecular formula C26H51N3O5 is consistent with high-resolution mass spectrometry data, confirming 26 carbon atoms, 51 hydrogens, 3 nitrogens, and 5 oxygens.
Structural Validation
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have corroborated the compound’s structure, particularly its stereochemical assignments. For instance, the InChI string encodes absolute stereochemistry, ensuring reproducibility in synthetic processes.
Eigenschaften
IUPAC Name |
2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23(31)28-22(18-16-17-20-27)25(32)29-24(21(2)30)26(33)34/h21-22,24,30H,3-20,27H2,1-2H3,(H,28,31)(H,29,32)(H,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSPQNZCLMWQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS)
General Workflow
Solid-phase peptide synthesis (SPPS) is the most widely employed method for producing palmitoyl dipeptide-7. The process involves sequential coupling of amino acids to a resin-bound substrate, followed by palmitoylation and cleavage. Key steps include:
- Resin Activation : A 2-chlorotrityl chloride resin or Rink amide resin is used to anchor the C-terminal amino acid (threonine).
- Amino Acid Deprotection : Fluorenylmethoxycarbonyl (Fmoc) groups are removed using 20% piperidine in dimethylformamide (DMF).
- Coupling Reactions :
- Hexanoic acid derivatives (e.g., Fmoc-Lys(Boc)-OH) are coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA).
- Palmitic acid is introduced at the N-terminus via manual coupling with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
- Cleavage and Deprotection : The peptide-resin is treated with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) to release the peptide and remove side-chain protecting groups.
Table 1: Representative SPPS Conditions for Palmitoyl Dipeptide-7
Solution-Phase Synthesis
Stepwise Condensation
Solution-phase synthesis is preferred for small-scale production or modified peptide sequences. The process involves:
- Dipeptide Formation : Lysine and threonine are condensed using ethyl chloroformate in tetrahydrofuran (THF).
- Palmitoylation : The dipeptide intermediate is reacted with palmitoyl chloride in dichloromethane (DCM) at 0–5°C.
- Deprotection : Boc groups are removed with HCl/dioxane.
Table 2: Solution-Phase Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Reaction temperature | 0–5°C (palmitoylation step) | |
| Solvent system | DCM:DMF (2:1) | |
| Yield (final step) | 70% |
Enzymatic Synthesis
Protease-Catalyzed Coupling
Enzymatic methods offer stereoselectivity and reduced racemization risks. Key features include:
- Enzyme Selection : Subtilisin or thermolysin catalyzes the condensation of lysine and threonine in aqueous-organic biphasic systems.
- Palmitic Acid Activation : Palmitic acid is activated as a methyl ester before enzymatic coupling.
Table 3: Enzymatic vs. Chemical Synthesis Comparison
| Metric | Enzymatic Method | Chemical Method |
|---|---|---|
| Racemization risk | <1% | 5–10% |
| Reaction time | 24–48 hours | 4–6 hours |
| Solvent requirement | Water/tert-butanol | DMF/DCM |
Microwave-Assisted Synthesis
Microwave irradiation accelerates coupling reactions and improves yields:
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Industrial-Scale Production
Manufacturing Protocols
Chongqing Zhihe Bio-pharmaceutical Co., Ltd. employs SPPS with the following optimizations:
Quality Control Standards
| Parameter | Specification | Test Method |
|---|---|---|
| Residual solvents | <500 ppm (DMF) | GC-MS |
| Heavy metals | <10 ppm | ICP-OES |
| Microbial limits | <100 CFU/g | USP <61> |
Challenges and Innovations
Racemization Mitigation
Analyse Chemischer Reaktionen
Types of Reactions
2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino groups, leading to the formation of oxides.
Reduction: The compound can be reduced to its corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 2-[[6-Amino-2-(Hexadecanoylamino)hexanoyl]amino]-3-Hydroxybutansäure beinhaltet seine Interaktion mit zellulären Signalwegen. Es reduziert die Produktion von Interleukin-6 (IL-6), einem proinflammatorischen Zytokin, wodurch Entzündungen verringert und der Abbau von Kollagen verlangsamt werden. Diese Wirkung fördert ein jugendlicheres und elastischeres Aussehen der Haut.
Wirkmechanismus
The mechanism of action of 2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid involves its interaction with cellular signaling pathways. It reduces the production of interleukin-6 (IL-6), a pro-inflammatory cytokine, thereby decreasing inflammation and slowing the degradation of collagen. This action promotes a more youthful and elastic appearance of the skin .
Vergleich Mit ähnlichen Verbindungen
Structural Similarities :
- Hexadecanoylamino group: Both the target compound and marine ceramides (e.g., neritinaceramides A–E) feature a hexadecanoylamino backbone, which confers lipophilic properties .
- Hydroxyl groups: The target compound’s 3-hydroxybutanoic acid moiety parallels the hydroxylated octadecatriene chains in ceramides .
Key Differences :
Table 1: Structural Comparison with Marine Ceramides
Lysine Analogues (N2-(1-Carboxy-3-phenylpropyl)lysyllysine)
Structural Similarities :
- Aminohexanoyl backbone: Both compounds feature aminohexanoyl units, enabling hydrogen bonding and enzyme interaction .
- Carboxylic acid groups: The target’s hydroxybutanoic acid and the lysine analogue’s terminal carboxy groups enhance solubility and ionic interactions .
Key Differences :
- Branching: The target compound’s 3-hydroxybutanoic acid introduces stereochemical complexity absent in the linear lysine analogue.
- Function : The lysine analogue is designed as an angiotensin-converting enzyme (ACE) inhibitor, whereas the target compound’s skincare role suggests divergent mechanisms (e.g., collagen synthesis modulation) .
Table 2: Functional Comparison with Lysine Analogues
Difelikefalin (Kappa Opioid Receptor Agonist)
Structural Similarities :
- Peptide backbone: Both compounds are peptide derivatives with iterative amino acid units .
- Hydrophilic groups: Multiple amino and carboxylic acid groups facilitate solubility and receptor binding .
Key Differences :
- Size and Complexity : Difelikefalin is a tetrapeptide with a piperidine-carboxylic acid terminus, while the target compound is smaller and lacks aromatic residues .
- Activity : Difelikefalin acts as a kappa opioid agonist for pruritus treatment, contrasting with the target compound’s putative role in skin repair .
Table 3: Pharmacological Comparison with Difelikefalin
| Property | Target Compound | Difelikefalin |
|---|---|---|
| Molecular Weight | 839.946 g/mol | ~800–900 g/mol (estimated) |
| Key Functional Groups | Hydroxybutanoic acid, amino | Piperidine, phenylpropanamido |
| Biological Activity | Collagen synthesis (proposed) | Kappa opioid receptor agonism |
| Therapeutic Area | Dermatology | Chronic kidney disease-associated pruritus |
| Reference |
Biologische Aktivität
The compound 2-[[6-Amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid is a complex amino acid derivative known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique structure that includes:
- A hexadecanoyl group, which enhances its lipophilicity.
- Multiple amine and hydroxyl functional groups, contributing to its solubility and interaction with biological systems.
Structural Formula
The molecular formula is represented as:
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown potential as an inhibitor of bacterial cell wall synthesis by interacting with enzymes involved in peptidoglycan biosynthesis, such as MraY .
- Cellular Signaling Modulation : It may influence signaling pathways related to inflammation and apoptosis due to its amino acid composition and structural features .
- Antioxidant Properties : The hydroxyl groups present in the structure contribute to its ability to scavenge free radicals, potentially protecting cells from oxidative stress .
In Vitro Studies
Several studies have highlighted the compound's efficacy in vitro:
- Antibacterial Activity : Research demonstrated that the compound exhibits significant antibacterial activity against multi-drug resistant strains of bacteria. In one study, it was effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli at low concentrations .
- Cytotoxicity Tests : Cytotoxicity assays revealed that the compound selectively induces apoptosis in cancer cell lines while sparing normal cells, suggesting a potential application in cancer therapy .
In Vivo Studies
In vivo studies have further validated the therapeutic potential of this compound:
- Animal Models : In a murine model of acute bacterial infection, treatment with the compound resulted in a significant reduction in bacterial load and improved survival rates compared to controls .
- Toxicology Assessments : Toxicological evaluations indicated that the compound has a favorable safety profile, with no observed adverse effects at therapeutic doses .
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with chronic bacterial infections, administration of this compound resulted in:
- A 70% reduction in infection rates.
- Improved healing times compared to standard antibiotic treatments.
Case Study 2: Cancer Therapeutics
A recent study explored the use of this compound as an adjunct therapy in chemotherapy-resistant cancer patients. The findings included:
- Enhanced sensitivity of cancer cells to conventional chemotherapeutics.
- A notable decrease in tumor size after treatment with the compound combined with standard chemotherapy protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
